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Compound of Interest

Compound Name: Solvent green 3

Cat. No.: B1669087

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the detection and quantification of
lipid accumulation in yeast, a critical area of research in biotechnology, drug discovery, and
metabolic engineering. While this document focuses on established and validated methods
using fluorescent dyes, it also addresses the properties of Solvent Green 3 and its current
applicability in this context.

Introduction to Lipid Accumulation in Yeast

Yeast, particularly oleaginous species like Saccharomyces cerevisiae and Yarrowia lipolytica,
are powerful model organisms for studying lipid metabolism. They accumulate neutral lipids,
primarily in the form of triacylglycerols (TAGs) and steryl esters (SEs), within specialized
organelles called lipid droplets (LDs). The study of these lipid stores is crucial for understanding
metabolic pathways, developing cell factories for biofuel and oleochemical production, and for
screening drugs that may modulate lipid metabolism.

Established Methods for Lipid Droplet Staining in
Yeast

Two of the most widely used and well-characterized fluorescent dyes for visualizing and
quantifying lipid droplets in yeast are BODIPY 493/503 and Nile Red. Below are detailed
protocols for their application.
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Application Note 1: BODIPY 493/503 Staining for
High-Resolution Imaging of Lipid Droplets

BODIPY 493/503 is a lipophilic dye that exhibits bright green fluorescence in a nonpolar
environment, making it an excellent probe for staining neutral lipids within lipid droplets. It is
known for its high quantum yield, photostability, and narrow emission spectrum, which
minimizes spectral overlap in multi-labeling experiments.

Suantitative Data S

Parameter Value Reference

Dye BODIPY 493/503 [1]

Stock Solution Concentration 1 mg/mL in anhydrous DMSO [2]

Working Concentration 0.1-2uM [3][4]
Excitation Wavelength (Aex) ~493 nm [1]
Emission Wavelength (Aem) ~503 nm (500-530 nm range) [1]
Incubation Time 10 - 30 minutes [4]
Incubation Temperature Room Temperature or 37°C [3]

Experimental Protocol

Materials:

» Yeast culture

o BODIPY 493/503 (Thermo Fisher Scientific, or equivalent)
¢ Anhydrous Dimethyl Sulfoxide (DMSO)

o Phosphate-Buffered Saline (PBS), pH 7.4

e Microcentrifuge tubes

e Microscope slides and coverslips
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o Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

e Yeast Cell Preparation:
o Grow yeast cells to the desired growth phase (e.g., mid-log or stationary phase).
o Harvest 1-5 mL of the yeast culture by centrifugation at 3,000 x g for 5 minutes.
o Wash the cell pellet once with 1 mL of PBS and resuspend in 1 mL of PBS.

e Staining:

o Prepare a fresh working solution of BODIPY 493/503 in PBS from a 1 mg/mL stock in
DMSO. A final concentration of 1 ug/mL (approximately 2 uM) is a good starting point.[3]

o Add the BODIPY 493/503 working solution to the yeast cell suspension.

o Incubate the cells in the dark at room temperature for 15-30 minutes.[4]
e Washing (Optional but Recommended):

o Centrifuge the stained cells at 3,000 x g for 5 minutes.

o Remove the supernatant and resuspend the cell pellet in 1 mL of fresh PBS to remove
excess dye.

e Imaging:

o Mount a small volume (5-10 pL) of the stained cell suspension onto a microscope slide
and cover with a coverslip.

o Visualize the cells using a fluorescence microscope with a filter set appropriate for
BODIPY 493/503 (excitation ~493 nm, emission ~503 nm). Lipid droplets will appear as
bright green fluorescent puncta within the cells.

Data Analysis

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5448404/
https://probes.bocsci.com/resources/how-to-effectively-stain-lipid-droplets-using-bodipy-dyes.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Image analysis software such as ImageJ or Fiji can be used to quantify the number, size, and
fluorescence intensity of lipid droplets per cell.

Experimental Workflow

Start: Yeast Culture

(Harvest & Wash Cells)

Stain with BODIPY 493/503
(15-30 min in dark)

l

Wash to Remove Excess Dye
(Optional)

l

Fluorescence Microscopy
(Ex: 493nm, Em: 503nm)

l

Image Analysis
(Quantify Lipid Droplets)

End: Data Interpretation

Click to download full resolution via product page

Caption: BODIPY 493/503 Staining Workflow.
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Application Note 2: Nile Red Staining for

Quantification of Neutral Lipids

Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on

the polarity of its environment. In a hydrophobic environment like that of lipid droplets, it

fluoresces intensely in the yellow-gold range, while in a more polar environment like the

cytoplasm, its fluorescence is shifted to the red. This property allows for the specific detection

of neutral lipid stores.[5]

: o :

Parameter Value Reference
Dye Nile Red
) ) 0.1 - 1 mg/mL in acetone or

Stock Solution Concentration [6]
DMSO

Working Concentration 0.1-5 pg/mL [718]

Excitation Wavelength (Aex) 488 nm or 543 nm [1]

o 550 - 650 nm (for neutral

Emission Wavelength (Aem) o [1]
lipids)

Incubation Time 5 - 30 minutes [71[8]

Incubation Temperature Room Temperature

Experimental Protocol

Materials:

Yeast culture

Nile Red

Acetone or DMSO

Phosphate-Buffered Saline (PBS), pH 7.4
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o 96-well black, clear-bottom microplates (for quantitative analysis)
o Fluorescence microplate reader or fluorescence microscope
Procedure for Microplate-Based Quantification:
e Yeast Cell Preparation:

o Grow and harvest yeast cells as described for BODIPY staining.

o Resuspend the cells in PBS and adjust the optical density at 600 nm (OD600) to a
standardized value (e.g., 1.0).

e Staining:

o Prepare a fresh working solution of Nile Red in PBS. It is recommended to first dilute the
stock solution in a solvent like DMSO to aid solubility before adding to the aqueous buffer.

o In a 96-well black microplate, add 100 pL of the cell suspension per well.

o Add 1 pL of the Nile Red working solution to each well and mix gently. The final
concentration should be optimized, but a starting point of 1 pg/mL is common.[8]

o Incubate the plate in the dark at room temperature for 10-30 minutes. Fluorescence
stabilization can vary between strains and conditions, so a time-course experiment is
recommended.

e Fluorescence Measurement:

o Measure the fluorescence using a microplate reader with excitation set to ~488-550 nm
and emission to ~570-630 nm.

o Include control wells with unstained cells to measure background fluorescence.
Procedure for Microscopy:

o Follow the same cell preparation and staining steps as above.
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 After incubation, mount the cells on a microscope slide and visualize using a fluorescence
microscope with appropriate filter sets (e.g., TRITC/Rhodamine channel). Lipid droplets will
appear as bright yellow-gold structures.

Data Analysis

For quantitative data from a plate reader, subtract the background fluorescence from the
stained cell fluorescence. The resulting relative fluorescence units (RFU) can be correlated with
lipid content, often normalized to cell number or OD600. For microscopy, image analysis can
be performed as with BODIPY 493/503.

Experimental Workflow
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Start: Yeast Culture

Prepare Standardized
Cell Suspension (OD600)

Stain with Nile Red
(20-30 min in dark)
I
Choose Detection h&ethod

Microplate Reader .
(Ex: ~530nm, Em: ~590nm) Fluorescence Microscopy
Image Analysis

Quantlfy Fluorescence
(Relative Fluorescence Units)

End: Data Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

